CID 78066452

Description

CID 78066452 (PubChem Compound Identifier 78066452) is a chemical compound cataloged in the PubChem database. Its characterization would require spectral data (e.g., NMR, MS) and physicochemical properties such as solubility, melting point, and stability, as outlined in cheminformatics standards .

Properties

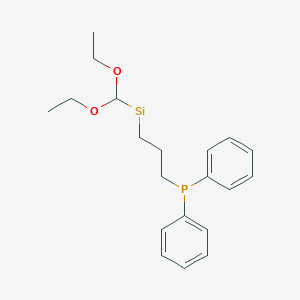

Molecular Formula |

C20H27O2PSi |

|---|---|

Molecular Weight |

358.5 g/mol |

InChI |

InChI=1S/C20H27O2PSi/c1-3-21-20(22-4-2)24-17-11-16-23(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3 |

InChI Key |

XGKMPWWZOFALAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(OCC)[Si]CCCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066452 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. Reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve the best results.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Industrial methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

CID 78066452 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions to ensure high efficiency and selectivity. Common reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

CID 78066452 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, including its role as a drug candidate.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of CID 78066452 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066452, comparisons with structurally or functionally related compounds are essential. Below is a synthesized analysis based on methodologies and datasets from the evidence:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Note: Data for this compound are inferred from PubChem standards; specific experimental validation is required.

Key Findings:

Structural Similarity: Compounds like gallic acid (CID 370) and protocatechuic acid (CID 72) share phenolic frameworks, suggesting this compound may belong to a polyphenol or aromatic acid class. Such structures are often linked to antioxidant properties .

Functional Gaps: Unlike CID 689043 (syringic acid), which has demonstrated antimicrobial activity, this compound lacks reported bioactivity data.

Analytical Challenges: The absence of spectral or chromatographic data for this compound complicates its identification in complex mixtures. Techniques such as LC-MS with collision-induced dissociation (CID) could resolve this, as shown in for ginsenoside analysis.

Mechanistic Insights:

- Collision-Induced Dissociation (CID): and emphasize the role of CID in structural elucidation. For this compound, variable CID voltages could fragment the molecule to reveal substructures, aiding comparison with known compounds .

- Pharmacological Potential: Probiotics () and phytochemicals () demonstrate the importance of small molecules in disease modulation. If this compound shares metabolic pathways with these compounds, it may have applications in chemotherapy-induced diarrhea (CID) management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.